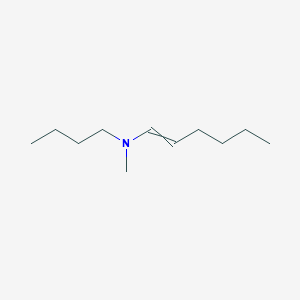

N-Butyl-N-methylhex-1-en-1-amine

Description

Historical Context and Significance of Enamine Chemistry in Organic Synthesis

The utility of enamines as synthetic intermediates was significantly advanced by the work of Gilbert Stork in the mid-20th century. wikipedia.orgnih.gov In 1954, Stork and his colleagues reported the preparation of an enamine from cyclohexanone (B45756) and pyrrolidine (B122466). ddugu.ac.in This led to the development of the Stork enamine alkylation, a method for the selective monoalkylation of ketones or aldehydes. wikipedia.orglibretexts.org This was a major breakthrough because direct alkylation of these carbonyl compounds often leads to multiple alkylations and other side reactions. The Stork enamine synthesis involves three key steps: the formation of the enamine from a ketone, the alkylation of the enamine, and subsequent hydrolysis to return to the alkylated ketone. wikipedia.orglibretexts.org

This methodology provided a milder and more selective alternative to using enolates for alkylation and acylation reactions. libretexts.org The significance of enamine chemistry has continued to grow, particularly with the advent of organocatalysis. In this field, chiral secondary amines are used catalytically to form transient chiral enamines, enabling highly enantioselective transformations. researchgate.netnih.gov This has had a profound impact on the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgnobelprize.org

Structural Classification and Distinguishing Features of N-Butyl-N-methylhex-1-en-1-amine within the Enamine Family

Enamines can be classified based on the structure of the parent carbonyl compound and the secondary amine. This compound is derived from the condensation of hexanal (B45976) (an aldehyde) and N-methylbutylamine (a secondary amine).

Its key structural features are:

The Enamine Backbone: It possesses the characteristic N-C=C moiety. The double bond is located at the first carbon position of the hexyl chain.

Nitrogen Substituents: The nitrogen atom is tertiary, bonded to a methyl group and a butyl group. These alkyl groups influence the steric and electronic properties of the enamine.

Alkene Substitution: The double bond is part of a hexenyl group. The position of the double bond and the substituents on it are crucial for its reactivity.

Compared to cyclic enamines (e.g., those derived from pyrrolidine or morpholine (B109124) and cyclohexanone), which are commonly used in Stork alkylations, this compound is an acyclic enamine. ddugu.ac.in The reactivity of enamines can be influenced by the ring size in cyclic systems, with five-membered rings often showing high reactivity. wikipedia.org In acyclic systems like this compound, the conformation and steric hindrance around the nitrogen and the double bond are key determinants of its reactivity profile. The presence of two different alkyl groups on the nitrogen (methyl and butyl) makes it an unsymmetrical tertiary enamine.

Below is a table summarizing the predicted properties of this compound based on its structure.

| Property | Value |

| Molecular Formula | C11H23N |

| IUPAC Name | This compound |

| Molar Mass | 169.31 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 190-210 °C |

| Solubility | Likely soluble in organic solvents, sparingly soluble in water |

Note: These properties are estimated based on the chemical structure and comparison with similar compounds, as specific experimental data for this compound is not widely available.

Overview of Academic Research Trends in Enamine Chemistry Relevant to this compound

Modern research in enamine chemistry is vibrant and expanding in several key directions that are relevant to the potential applications and study of this compound.

Asymmetric Catalysis: A major focus of current research is the use of chiral amines to catalyze reactions via enamine intermediates. researchgate.netresearchgate.net This field, known as asymmetric enamine catalysis, allows for the construction of chiral molecules with high enantioselectivity. researchgate.net While this compound is not chiral itself, the principles of enamine catalysis could be applied to reactions involving similar structures.

Photochemical Reactions: Recent studies have explored the photochemical activity of enamines. nih.gov It has been shown that enamines can engage in single-electron transfer (SET) processes upon photoexcitation, enabling novel radical-based transformations. nih.gov This opens up new avenues for the functionalization of aldehydes and ketones under mild, light-driven conditions.

Novel Synthetic Methods: Researchers continue to develop new methods for the synthesis of enamines and their use in a wider range of reactions. organic-chemistry.orgorganic-chemistry.org This includes the development of new catalysts for enamine formation and the expansion of electrophiles that can react with enamines. researchgate.net For instance, recent work has focused on the hydroamidation of ynamides and the isomerization of N-allylic compounds to produce enamines. organic-chemistry.orgorganic-chemistry.org

Mechanistic Studies: Detailed mechanistic investigations, often employing computational and spectroscopic techniques like NMR, are being conducted to better understand the intermediates and transition states in enamine-catalyzed reactions. acs.orgnih.gov These studies provide insights into the factors controlling reactivity and stereoselectivity, which is crucial for the rational design of new catalysts and reactions. acs.org

The principles and methodologies emerging from these research trends could be directly applied to investigate the reactivity and potential synthetic utility of this compound, contributing to the broader understanding of enamine chemistry.

Structure

3D Structure

Properties

CAS No. |

651718-38-6 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-butyl-N-methylhex-1-en-1-amine |

InChI |

InChI=1S/C11H23N/c1-4-6-8-9-11-12(3)10-7-5-2/h9,11H,4-8,10H2,1-3H3 |

InChI Key |

IZFAZZBAIJDVRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CN(C)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl N Methylhex 1 En 1 Amine and Analogous Enamines

Classical Approaches to Enamine Formation

The foundational methods for synthesizing enamines, including N-Butyl-N-methylhex-1-en-1-amine, have traditionally relied on the condensation of secondary amines with carbonyl compounds.

Acid-Catalyzed Condensation Routes Involving Secondary Amines

The most common method for producing enamines involves an acid-catalyzed nucleophilic reaction between a ketone or aldehyde that contains an α-hydrogen and a secondary amine. wikipedia.org This condensation reaction is a reversible process where water is eliminated, and for this reason, it is often carried out with the removal of water to drive the equilibrium towards the enamine product. masterorganicchemistry.comlibretexts.orglibretexts.org While acid catalysis is frequently employed, it is not always necessary, particularly if the secondary amine is sufficiently basic, such as pyrrolidine (B122466). wikipedia.org For less basic amines, an acid catalyst is required for both the initial addition and the subsequent dehydration step. wikipedia.org

The mechanism for this transformation begins with the nucleophilic addition of the secondary amine to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This is followed by a proton transfer and subsequent acid-catalyzed elimination of a water molecule to yield an iminium ion. libretexts.orglibretexts.org Finally, deprotonation of an α-carbon results in the formation of the enamine. libretexts.org

Variations in Carbonyl Precursors and Secondary Amine Reactivity

The reactivity and outcome of enamine synthesis are significantly influenced by the structure of both the carbonyl precursor and the secondary amine. Ketones are generally more reactive than aldehydes in forming enamines. wikipedia.org Among cyclic ketones, the reactivity follows the trend of 5-membered > 8-membered > 6-membered > 7-membered rings, with the five-membered ring being the most reactive due to its ability to adopt a maximally planar conformation at the nitrogen atom. wikipedia.org

The nature of the secondary amine also plays a crucial role. Secondary amines are used for enamine synthesis because primary amines tend to form more thermodynamically stable imines. wikipedia.org The basicity of the secondary amine, as indicated by its pKaH, determines whether an acid catalyst is needed. wikipedia.org For instance, the reaction to form an enamine from an aldehyde and a secondary amine proceeds via a carbinolamine intermediate. wikipedia.org A potential side reaction is the self-condensation of methyl ketones, which can be mitigated by the addition of titanium tetrachloride (TiCl4) to act as a water scavenger. wikipedia.org

Modern and Advanced Synthetic Strategies

In recent years, more sophisticated methods have been developed for the synthesis of enamines, offering milder reaction conditions and greater functional group tolerance.

Cross-Coupling Reactions for Enamine Synthesis

A significant advancement in enamine synthesis has been the application of palladium-catalyzed cross-coupling reactions, inspired by the Buchwald-Hartwig amination. nih.govrsc.org This methodology allows for the formation of a carbon-nitrogen bond between alkenyl bromides and secondary amines to produce enamines. nih.gov The catalytic system often consists of a palladium(0) source, such as [Pd2(dba)3], and a phosphine (B1218219) ligand like BINAP, in the presence of a base like sodium tert-butoxide (NaOtBu). nih.gov These reactions can provide enamines in high yields. nih.gov However, steric hindrance on the amine can be a limitation. nih.gov This approach has been successfully applied to the coupling of secondary amines with various substituted bromoalkenes, allowing for the regioselective synthesis of specific enamines. nih.gov

Copper-catalyzed cross-coupling reactions have also been reported, providing an alternative to palladium. These reactions have been used to couple amines with vinyl halides or vinyl boronic acids. rsc.org

Catalytic Enamine Formation Methodologies

Beyond classical acid catalysis, various catalytic systems have been developed to promote enamine formation under milder conditions. These modern catalytic approaches often provide higher selectivity and are compatible with a broader range of functional groups.

Organocatalysis has emerged as a powerful tool for the synthesis of enamines. acs.org This approach utilizes small organic molecules, such as proline and its derivatives, to catalyze the reaction between carbonyl compounds and secondary amines. acs.orgnobelprize.org The catalytic cycle involves the reversible formation of an enamine from the carbonyl compound and the organocatalyst. acs.org A key feature of organocatalysis is the ability to achieve high levels of stereoselectivity, which is particularly important in the synthesis of chiral molecules. nobelprize.org For example, proline can catalyze reactions through chiral enamine intermediates, leading to good stereoselectivity. wikipedia.org

Organocatalytic methods have been applied to a variety of reactions, including the synthesis of complex molecules. nobelprize.org The mechanism often involves the formation of an iminium ion intermediate, which increases the acidity of the α-protons, facilitating enamine formation. acs.org

Transition Metal-Catalyzed Syntheses

While the classical method for enamine synthesis involves the acid-catalyzed condensation of a secondary amine with an aldehyde or ketone, transition metal-catalyzed approaches have emerged as powerful alternatives, often offering milder conditions and unique reactivity. wikipedia.org These methods are particularly valuable for constructing complex enamine skeletons. organic-chemistry.org

Several transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and nickel (Ni), have been successfully employed to catalyze enamine and enamide synthesis. Palladium catalysis, in particular, is widely used. For instance, Pd-catalyzed hydroamidation of specific terminal alkynes can produce enamides, which are structurally related to enamines. organic-chemistry.org Similarly, the coupling of vinyl bromides with various amines, facilitated by a palladium catalyst, can yield enamines at room temperature. organic-chemistry.org Another approach involves the palladium-catalyzed oxidative amination of olefins, using a copper-based oxidant, to provide secondary and tertiary enamines. organic-chemistry.org

Rhodium and copper catalysts have also found application in the functionalization of enaminones, which contain both enamine and ketone functionalities. uni.lu These catalysts can activate C-H bonds, enabling a range of transformations to build molecular complexity. uni.lu More recently, nickel-hydride (NiH) catalyzed hydroamidation of alkynes has provided a route to enamides with controllable regioselectivity (Markovnikov or anti-Markovnikov). organic-chemistry.org

For the specific synthesis of this compound, a plausible transition metal-catalyzed approach would involve the coupling of a hexenyl derivative with N-butyl-N-methylamine or the direct hydroamination of 1-hexyne.

| Catalyst System | Reactant Types | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Vinyl Bromides + Amines | Enamines | Efficient coupling at room temperature. organic-chemistry.org |

| Pd/Cu Cocatalyst | Olefins + Primary Amides | Z-Enamides | High stereoselectivity under Wacker-type conditions. researchgate.net |

| NiH / Dioxazolone | Alkynes + Dioxazolones | (E)-anti-Markovnikov or Markovnikov enamides | Controllable regioselectivity. organic-chemistry.org |

| Rh-catalyst | Enaminones + Vinylene Carbonate | Functionalized aldehydes | C-H bond activation and vinylene transfer. uni.lu |

Stereoselective and Regioselective Synthesis of Enamines

Achieving control over the geometry of the double bond (E/Z isomerism) and the position of the double bond in products derived from unsymmetrical ketones is a critical aspect of modern enamine synthesis.

The spatial arrangement of substituents around the C=C double bond in enamines significantly influences their reactivity and the stereochemistry of subsequent reactions. The synthesis can be tailored to favor either the E (entgegen) or Z (zusammen) isomer.

The formation of the thermodynamically less stable Z-enamides has been achieved with high stereoselectivity through palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. organic-chemistry.org This selectivity is attributed to the formation of a vinyl-palladium intermediate that is stabilized by an intramolecular hydrogen bond between the amido proton and a carbonyl group, favoring the Z-isomer. organic-chemistry.org Similarly, Pd/Cu cocatalyst systems have been used in the oxidative amidation of conjugated olefins to produce Z-enamides, where the preference is also driven by intramolecular hydrogen bonding. researchgate.net

Conversely, methods have been developed to selectively produce E-isomers. For example, tandem catalytic asymmetric methods for preparing β-hydroxy enamines have been shown to yield exclusively (E)-isomers, with the double bond geometry being conserved throughout the reaction and purification steps. nih.gov The choice of solvent, reaction time, and the steric bulk of substituents can also influence the E/Z equilibrium in solution. mdpi.com In some cases, the kinetically formed Z-adduct can transform into the thermodynamically more stable E-isomer over time. mdpi.com

| Method | Catalyst/Reagent | Substrate | Predominant Isomer | Rationale |

| Hydroamidation | Pd(OAc)₂ | Electron-deficient terminal alkynes | Z | Intramolecular H-bonding in vinyl-palladium intermediate. organic-chemistry.org |

| Oxidative Amidation | Pd/Cu cocatalyst | Conjugated olefins + Primary amides | Z | Intramolecular H-bonding in sigma-alkylamidopalladium intermediate. researchgate.net |

| Asymmetric Preparation | Catalytic tandem method | N-tosyl substituted ynamides | E | Conservation of double bond geometry during reaction sequence. nih.gov |

| Photochemical Metathesis | fac-Ir(ppy)₃ | Styrenes + Oxime ester | Z | Thermodynamically more stable anti intermediate leads to Z-isomer. acs.org |

When an unsymmetrical ketone reacts with a secondary amine, two different constitutional isomers of the enamine can potentially form, depending on which α-carbon is deprotonated. The control of this regioselectivity is crucial for the synthetic utility of the resulting enamine.

Generally, the formation of an enamine from an unsymmetrical ketone is a reversible process, which allows for thermodynamic control of the product distribution. makingmolecules.com In many cases, the reaction favors the formation of the less substituted enamine (the "kinetic" product in enolate formation), which is often the thermodynamically more stable isomer. makingmolecules.commasterorganicchemistry.com This preference is attributed to the minimization of steric strain, specifically the A(1,3) strain, between the substituents on the nitrogen atom and the substituents on the C=C double bond. makingmolecules.com This outcome is in contrast to the regioselectivity often observed in enolate formation, where the more substituted "Zaitsev" product is typically the thermodynamic favorite.

For instance, in the reaction of 2-methylcyclohexanone (B44802) with a cyclic secondary amine like pyrrolidine, the major product is the enamine with the double bond extending away from the methyl group. This minimizes the steric interaction between the pyrrolidine ring and the methyl group on the cyclohexane (B81311) ring.

| Ketone Type | Reaction Condition | Major Enamine Product | Rationale |

| Asymmetric acyclic ketone | Acid catalyst, removal of water | Less substituted double bond | Thermodynamic control; minimizes steric interactions (A(1,3) strain). makingmolecules.commasterorganicchemistry.com |

| Asymmetric cyclic ketone (e.g., 2-alkylcyclohexanone) | Acid catalyst, removal of water | Less substituted double bond | Thermodynamic control; avoids steric clash between N-substituents and the alkyl group. makingmolecules.com |

It is important to note that for the title compound, this compound, which is derived from an aldehyde (hexanal), this issue of regioselectivity does not arise as there is only one possible position for the double bond to form.

Scale-Up Considerations and Green Chemistry in Enamine Synthesis

Transitioning a synthetic protocol from a laboratory milligram scale to large-scale industrial production presents significant challenges. enamine.net For enamine synthesis, considerations include the cost of starting materials and catalysts, reaction efficiency, safety of the process, and the environmental impact of waste generated. Scalable procedures for key chemical precursors are actively being developed to meet the demand for multigram and kilogram quantities. enamine.net A key challenge is that optimization at the small scale often does not account for the complexities of large-scale manufacturing, necessitating a focus on robust and cost-effective processes from the outset. enamine.net The demonstration of scalability is a crucial factor in determining the practical utility of a new synthetic method. nih.gov

Green chemistry principles are increasingly being integrated into synthetic planning to minimize environmental impact. In the context of enamine synthesis, this involves several strategies:

Catalysis: Using catalysts, especially highly efficient ones like transition metals or enzymes (e.g., class I aldolases which operate via enamine mechanisms), is inherently green as it reduces the need for stoichiometric reagents. acs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Solvent-Free or Greener Solvents: Developing solvent-free reaction conditions or using environmentally benign solvents reduces volatile organic compound (VOC) emissions. acs.org For example, metal-free hydroamination of arylacetylenes has been achieved using ethylene (B1197577) glycol, which acts as a solvent and participates in the reaction mechanism through hydrogen bonding. organic-chemistry.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, as seen in some palladium-catalyzed enamine syntheses, reduces energy consumption. organic-chemistry.org

By focusing on these aspects, chemists can develop synthetic routes to enamines like this compound that are not only efficient and selective but also economically viable and environmentally responsible.

Chemical Reactivity and Transformations of N Butyl N Methylhex 1 En 1 Amine

Nucleophilic Character and Reactions with Electrophiles

The reactivity of N-Butyl-N-methylhex-1-en-1-amine is dominated by the nucleophilic nature of its α-carbon. This is a direct result of the resonance stabilization involving the nitrogen lone pair and the π-system of the double bond. This electronic arrangement increases the electron density at the α-carbon, making it susceptible to attack by a wide range of electrophiles.

Enamines, such as this compound, readily react with alkyl halides in a process known as α-alkylation. masterorganicchemistry.com In this reaction, the nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. masterorganicchemistry.comyoutube.com This reaction is a cornerstone of the Stork enamine alkylation, which provides a powerful method for the α-alkylation of ketones and aldehydes after the hydrolysis of the resulting iminium salt. youtube.com The reaction typically proceeds well with primary alkyl halides. masterorganicchemistry.com

Table 1: Representative α-Alkylation Reactions of Enamines

| Enamine Precursor | Alkyl Halide | Product (after hydrolysis) |

| Cyclohexanone (B45756) | Methyl Iodide | 2-Methylcyclohexanone (B44802) |

| Propanal | Benzyl Bromide | 2-Benzylpropanal |

| Acetone | Allyl Chloride | 2-Allylacetone |

This table illustrates the general outcome of Stork enamine alkylation, which is applicable to this compound.

The nucleophilic α-carbon of this compound can also participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a transformation known as the Michael reaction. masterorganicchemistry.comyoutube.com In this process, the enamine adds to the β-carbon of the electrophilic Michael acceptor. youtube.com Subsequent hydrolysis of the enamine functionality regenerates a carbonyl group, yielding a 1,5-dicarbonyl compound. masterorganicchemistry.com This reaction is a highly efficient method for the formation of new carbon-carbon bonds and the synthesis of complex molecules.

Table 2: Examples of Michael Acceptors in Enamine Conjugate Additions

| Michael Acceptor | Product Type (after hydrolysis) |

| Methyl vinyl ketone | 1,5-Diketone |

| Acrylonitrile | γ-Ketonitrile |

| Acrolein | γ-Ketoaldehyde |

This table provides examples of common Michael acceptors used in conjugate addition reactions with enamines like this compound.

While less common than alkylation and conjugate addition, enamines can react with highly electrophilic carbonyl compounds. For instance, the reaction of an enamine with an acyl halide results in the formation of a β-dicarbonyl compound after hydrolysis. youtube.com The initial attack of the enamine's α-carbon on the acyl halide carbonyl group, followed by elimination of the halide and subsequent hydrolysis, yields the final product.

Cycloaddition Reactions

The double bond of enamines, including this compound, can participate in cycloaddition reactions, acting as the 2π-electron component. These reactions are valuable for the construction of various cyclic and heterocyclic systems.

Enamines are known to undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides. mdpi.com In these reactions, the enamine acts as the dipolarophile, reacting with the dipole to form a five-membered heterocyclic ring. mdpi.com The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the enamine and the dipole. Such reactions provide a direct route to substituted isoxazolines, which are valuable intermediates in organic synthesis.

Enamines can also function as the dienophile in Diels-Alder reactions, particularly when reacted with electron-deficient dienes. gordon.edu The electron-rich nature of the enamine double bond makes it a suitable partner for such dienes, leading to the formation of six-membered rings. gordon.edu The resulting cycloadduct contains a nitrogen atom, providing a pathway to various functionalized cyclohexene (B86901) derivatives and other complex cyclic systems. These reactions are important tools for carbon-carbon bond formation. gordon.edu

No Information Found on this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the chemical compound This compound . Consequently, it is not possible to provide an article detailing its chemical reactivity, role as a synthetic intermediate, or involvement in the specific reaction pathways as requested in the outline.

The search included targeted queries for its participation in:

Stork Enamine Alkylation and Acylation Processes

Multicomponent Reactions (MCRs)

Enamine-Mediated Cascade Reactions

Hydrolysis and Regeneration of Carbonyl Compounds

Novel Reaction Pathways

While the general principles of enamine reactivity are well-established, the strict requirement to focus solely on This compound prevents the generation of an article based on analogous compounds.

General Context of Enamine Reactivity

For informational purposes, enamines are a class of compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. They serve as versatile synthetic intermediates. The core reactivity of an enamine stems from the nucleophilicity of the α-carbon, which allows for a variety of chemical transformations.

Stork Enamine Alkylation and Acylation: This classic reaction involves the alkylation or acylation of an enamine, followed by hydrolysis of the resulting iminium salt to yield a C-alkylated or C-acylated carbonyl compound. This method is a cornerstone of enamine chemistry for forming new carbon-carbon bonds.

Multicomponent and Cascade Reactions: The nucleophilic nature of enamines makes them suitable partners in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. They can also initiate cascade reactions, where the product of an initial reaction undergoes further intramolecular transformations.

Without specific data for this compound, any discussion of its reactivity in these contexts would be purely speculative and would not adhere to the requirement for scientifically accurate and specific information.

No Theoretical and Computational Investigations Found for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational investigations focusing on the chemical compound this compound were identified. Therefore, it is not possible to provide a detailed, scientifically accurate article on its electronic structure, reactivity, and conformational analysis as requested.

While the field of computational chemistry provides valuable insights into the properties and behaviors of molecules, research is often directed towards compounds with specific applications or those that represent a broader chemical class. It appears that this compound has not been the subject of such dedicated studies.

General computational studies on the broader class of enamines—organic compounds containing an amino group attached to a carbon-carbon double bond—do exist. These studies explore various aspects of enamine chemistry, including:

Orbital Interactions and Electron Delocalization: The defining feature of enamines is the delocalization of the nitrogen lone pair of electrons into the π-system of the double bond. makingmolecules.commasterorganicchemistry.com This p-π conjugation increases the electron density on the α-carbon, making it nucleophilic. makingmolecules.com Computational methods, such as Density Functional Theory (DFT), are often employed to analyze the molecular orbitals and quantify the extent of this electron delocalization.

Nucleophilicity and Electrophilicity: The nucleophilic nature of the α-carbon is a key aspect of enamine reactivity. makingmolecules.com Computational studies on various enamines have been used to calculate reactivity indices that predict their nucleophilic and electrophilic behavior in chemical reactions. researchgate.net

Conformational Analysis and Isomerism: Enamines can exist as E/Z isomers due to the restricted rotation around the C=C double bond. mdpi.comresearchgate.net Furthermore, the geometry around the nitrogen atom can range from trigonal planar to pyramidal. Computational modeling is a powerful tool to determine the relative stabilities of these different isomers and conformers and to calculate the energy barriers for their interconversion. researchgate.netnih.gov For instance, studies on other enamines have utilized methods like the B3LYP functional to calculate activation energies for Z/E-isomerization. researchgate.net

Reaction Mechanisms and Energy Landscapes: Theoretical chemistry is instrumental in mapping the pathways of chemical reactions involving enamines. acs.orgresearchgate.net By calculating the energies of reactants, transition states, and products, computational chemists can construct detailed energy landscapes that elucidate reaction mechanisms. For example, computational studies on the reactions of enamines with electrophiles like nitroalkenes have been performed at levels of theory such as M06-2X and MP2 to understand the cycloaddition process. acs.orgnih.gov

Therefore, the following sections, as requested in the prompt, cannot be populated with factual and scientifically accurate data for this compound:

Theoretical and Computational Investigations of N Butyl N Methylhex 1 En 1 Amine Structure and Reactivity

Reaction Mechanism Predictions and Energy Landscapes

Further experimental or computational research would be required to elucidate the specific chemical properties of N-Butyl-N-methylhex-1-en-1-amine.

Transition State Analysis for Enamine-Mediated Reactions

Transition state analysis is a cornerstone of computational chemistry, offering a window into the energetic barriers and structural transformations that molecules undergo during a chemical reaction. For enamine-mediated reactions, such as those involving this compound, transition state calculations are crucial for understanding reaction pathways, including alkylations, aldol (B89426) reactions, and Michael additions. iaea.org

Computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.net For an enamine like this compound, the reaction with an electrophile proceeds through a transition state where the new carbon-carbon bond is partially formed. The geometry and energy of this transition state are influenced by several factors, including the nature of the electrophile, the solvent, and the steric and electronic properties of the enamine itself.

In a typical alkylation reaction, the nucleophilic β-carbon of the enamine attacks the electrophile. masterorganicchemistry.com The transition state for this SN2-type reaction would show an elongated bond between the α-carbon and the nitrogen, and a partial bond forming between the β-carbon and the electrophile. masterorganicchemistry.com The stability of this transition state dictates the reaction rate. For instance, a more stable transition state, characterized by a lower activation energy, will lead to a faster reaction.

Computational Studies of Regioselectivity and Stereoselectivity

Enamines derived from unsymmetrical ketones can exist as a mixture of regioisomers, the more and less substituted double-bond isomers. masterorganicchemistry.com Computational studies are instrumental in predicting and explaining the regioselectivity and stereoselectivity of enamine reactions.

Regioselectivity: The formation of this compound from the reaction of N-butyl-N-methylamine and hexanal (B45976) will produce a single regioisomer. However, if derived from a ketone such as 2-hexanone, two regioisomers could be formed. Computational studies have shown that the thermodynamic stability of the resulting enamine often governs the product distribution. researchgate.net Steric hindrance between the substituents on the nitrogen and the alkyl groups on the double bond can lead to a preference for the less substituted, or kinetic, enamine. masterorganicchemistry.com

Stereoselectivity: The stereochemical outcome of reactions involving chiral enamines or chiral catalysts is a key area of investigation. For this compound, which is not inherently chiral, the focus of stereoselectivity would be on the creation of new stereocenters during a reaction. For example, in an aldol reaction with a chiral aldehyde, computational models can predict which diastereomer will be favored by calculating the energies of the corresponding transition states. researchgate.net These models have been successfully used to explain the stereochemical outcomes of proline-catalyzed aldol reactions, where the enamine intermediate plays a crucial role. researchgate.net

The table below illustrates how computational methods can be used to predict the favored product in enamine reactions based on transition state energies.

| Reaction Type | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

| Alkylation | TS leading to linear product | 15.2 | Linear |

| Alkylation | TS leading to branched product | 16.8 | Minor |

| Aldol Addition | TS leading to syn product | 12.5 | syn |

| Aldol Addition | TS leading to anti product | 13.7 | Minor |

Note: The data in this table is illustrative and based on general principles of enamine reactivity, not on specific experimental results for this compound.

Solvent Effects on Enamine Reactivity and Stability

The choice of solvent can significantly impact the stability of enamines and the rates and selectivity of their reactions. iaea.org Computational studies incorporating solvent effects, either through implicit or explicit solvent models, are essential for accurate predictions. acs.org

Polar solvents can stabilize charged intermediates and transition states, which are common in enamine reactions. For example, the formation of the enamine itself from an amine and a carbonyl compound involves a zwitterionic intermediate that is stabilized by polar solvents. mdpi.com In enamine alkylation reactions, the transition state has some degree of charge separation, and thus, polar solvents can accelerate the reaction rate.

Conversely, the stability of the enamine itself can be influenced by the solvent. Hydrogen bonding interactions between the solvent and the enamine can affect the electron density at the β-carbon, thereby modulating its nucleophilicity. Computational studies have shown that polar aprotic solvents are often ideal for enamine reactions, as they can stabilize the transition state without significantly deactivating the enamine through strong hydrogen bonding. acs.org

| Solvent | Dielectric Constant | Predicted Relative Reaction Rate |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetonitrile | 37.5 | 50 |

| Dimethyl Sulfoxide | 46.7 | 75 |

Note: This table provides a qualitative illustration of the expected trend of solvent effects on an enamine alkylation reaction. The relative rates are not based on specific experimental data for this compound.

Substituent Effects on Enamine Chemistry

The nature of the substituents on both the nitrogen atom and the double bond of an enamine has a profound effect on its chemical behavior.

Influence of Alkyl Chains (e.g., n-Butyl, Methyl) on Reactivity

In this compound, the nitrogen atom is substituted with two different alkyl groups: a methyl group and an n-butyl group. The electronic and steric properties of these groups influence the enamine's reactivity.

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This electron donation increases the electron density on the nitrogen atom, which in turn enhances the nucleophilicity of the β-carbon of the enamine. Therefore, the presence of the n-butyl and methyl groups makes this compound a reasonably reactive nucleophile. masterorganicchemistry.com

Steric Effects: The size of the alkyl groups on the nitrogen can influence the rate of reaction. While the n-butyl group is larger than the methyl group, it is not excessively bulky. However, steric hindrance can become a factor when the enamine reacts with a sterically demanding electrophile. In such cases, the approach of the electrophile to the β-carbon may be hindered, leading to a slower reaction rate.

Steric and Electronic Effects on Enamine Formation and Stability

The formation of an enamine is a reversible reaction, and its stability is influenced by the steric and electronic effects of its substituents.

Electronic Effects: The electron-donating nature of the n-butyl and methyl groups on the nitrogen atom of this compound contributes to its stability by increasing the electron density of the double bond through resonance. This donation of the nitrogen lone pair into the π-system is a defining feature of enamine chemistry.

Steric Effects: Steric interactions play a crucial role in the stability of enamines. In the case of this compound, the substituents around the C=C-N bond will adopt a conformation that minimizes steric strain. The planarity required for effective p-orbital overlap in the enamine system can be disrupted by bulky substituents, leading to decreased stability. For this compound, the flexibility of the n-butyl and hexenyl chains allows them to adopt conformations that reduce steric clash.

| Compound | Substituents on Nitrogen |

| This compound | n-Butyl, Methyl |

| N,N-Dimethylhex-1-en-1-amine | Methyl, Methyl |

| N,N-Diisopropylhex-1-en-1-amine | Isopropyl, Isopropyl |

| Pyrrolidinohex-1-ene | Cyclic |

Applications of N Butyl N Methylhex 1 En 1 Amine in Organic Synthesis

Asymmetric Catalysis Involving Enamine Intermediates

The in-situ formation of chiral enamines from aldehydes or ketones and chiral secondary amines is a cornerstone of modern asymmetric organocatalysis. This strategy allows for the stereoselective formation of new chiral centers, a critical step in the synthesis of pharmaceuticals and other bioactive molecules.

Enamine catalysis is particularly powerful in promoting asymmetric Michael additions. In a typical reaction, a chiral secondary amine catalyst would react with an aldehyde, such as hexanal (B45976), to form a chiral enamine intermediate analogous to N-Butyl-N-methylhex-1-en-1-amine. This chiral enamine then reacts with a Michael acceptor, such as a nitroalkene or an α,β-unsaturated carbonyl compound. The stereochemistry of the newly formed carbon-carbon bond is controlled by the chiral environment created by the catalyst. The resulting iminium ion is then hydrolyzed to afford the desired product in high enantiomeric excess and regenerate the catalyst. While specific data for this compound is unavailable, the general principle is a well-established and powerful tool in asymmetric synthesis.

Beyond transient catalytic intermediates, the structural motif of this compound could be incorporated into the design of chiral auxiliaries and ligands for metal-catalyzed reactions. A chiral derivative of N-butyl-N-methylamine could be used to synthesize a chiral enamine. This enamine, when attached to a substrate, could direct the stereochemical outcome of a subsequent reaction. After the transformation, the chiral auxiliary could be cleaved and recovered.

Furthermore, the nitrogen atom and the double bond of an enamine like this compound could potentially serve as a bidentate ligand for a metal center. The design of chiral ligands based on this scaffold could lead to new catalytic systems for a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions. For instance, chiral N-(tert-butyl)-N-methylanilines, which possess axial chirality, have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation. researchgate.net This highlights the potential of similar amine structures in ligand design.

Strategies for Total Synthesis of Natural Products and Complex Molecules

The ability of enamines to facilitate the formation of complex molecular architectures makes them invaluable in the total synthesis of natural products.

Enamines are key intermediates in a variety of annulation and cyclization reactions, which are crucial for the construction of cyclic and polycyclic frameworks found in many natural products. For example, an enamine can act as a nucleophile in an intramolecular reaction, attacking an electrophilic center within the same molecule to form a new ring. The specific substitution pattern of this compound, with its n-butyl and methyl groups on the nitrogen and a hexenyl chain, could influence the regioselectivity and stereoselectivity of such cyclizations. These reactions are fundamental in building complex molecular scaffolds.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. researchgate.netmdpi.com Enamines are versatile precursors for the synthesis of a wide array of these important compounds. mdpi.combeilstein-journals.orgorganic-chemistry.org For instance, the reaction of an enamine with an electrophile containing a leaving group can lead to the formation of various heterocyclic systems through a cascade of reactions. The specific structure of this compound could be tailored to favor the formation of particular heterocyclic rings, such as pyridines, piperidines, or more complex fused systems.

| Reaction Type | Reactants | Product | Significance |

| Pictet-Spengler Reaction | Enamine + Aldehyde/Ketone | Tetrahydroisoquinoline | Core of many alkaloids |

| Hantzsch Pyridine Synthesis | Enamine + β-Dicarbonyl + Aldehyde | Dihydropyridine | Precursor to pyridines |

| Paal-Knorr Pyrrole Synthesis | Enamine + 1,4-Dicarbonyl | Pyrrole | Common heterocyclic motif |

Development of Novel Synthetic Pathways and Methodologies

The exploration of the reactivity of less common enamines like this compound could lead to the discovery of novel synthetic methodologies. The interplay of the steric and electronic properties of the butyl, methyl, and hexenyl groups could give rise to unique reactivity profiles not observed with more common enamines. Investigating its behavior in reactions such as [3+2] and [4+2] cycloadditions, or as a partner in multicomponent reactions, could open up new avenues for the efficient construction of complex molecules. The development of new primary amine catalysts for asymmetric functionalizations of aldehydes demonstrates the ongoing innovation in this field. harvard.edu

Enamines as Precursors for Advanced Functional Materials

The investigation into the use of this compound as a precursor for advanced functional materials remains an unexplored area of research. In principle, enamines can be incorporated into larger molecular frameworks to create materials with specific optical, electronic, or mechanical properties. The nitrogen atom and the adjacent double bond can influence the electron density and conjugation within a molecule, which are critical factors for functionalities such as conductivity, photo-responsiveness, or non-linear optical behavior.

To assess the suitability of this compound for such applications, a systematic study would be required. This would involve:

Synthesis and Functionalization: Developing synthetic routes to incorporate this compound into various molecular architectures.

Characterization: A thorough analysis of the photophysical and electronic properties of the resulting materials.

Device Fabrication and Testing: Integration of these materials into prototype devices to evaluate their performance.

Without such dedicated research, any discussion on its role in this field would be purely speculative.

Enamine-Based Polymerization and Material Science Applications

Similarly, the application of this compound in enamine-based polymerization and material science is not documented in the current body of scientific literature. Enamines can, in some cases, act as initiators or monomers in polymerization reactions. For instance, certain enamines have been explored as organic electron donors to initiate polymerization.

The potential of this compound in this context would depend on several factors, including its redox potential and its ability to react with various monomers under different polymerization conditions (e.g., radical, anionic, or cationic).

A research program to explore these applications would need to investigate:

Initiation Efficiency: The ability of this compound to initiate the polymerization of common monomers.

Polymerization Control: The degree of control over polymer molecular weight and dispersity.

Material Properties: The thermal, mechanical, and morphological properties of any polymers synthesized using this enamine.

As no such studies have been published, a detailed account of its role in enamine-based polymerization cannot be provided.

Future Research Directions and Emerging Trends in N Butyl N Methylhex 1 En 1 Amine Chemistry

Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For a compound like N-Butyl-N-methylhex-1-en-1-amine, future research will undoubtedly focus on greener synthetic strategies that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Traditional enamine syntheses often rely on stoichiometric amounts of dehydrating agents and organic solvents, which contribute to the environmental impact. wikipedia.org Future approaches will likely pivot towards catalyst- and solvent-free conditions. For instance, reactions of secondary amines with carbonyl compounds under solvent-free conditions at elevated temperatures have shown high to excellent yields of β-enaminones, a related class of compounds. thieme-connect.com This methodology could be adapted for the synthesis of this compound from N-methyl-N-butylamine and hexanal (B45976).

Another promising avenue is the use of mechanochemistry, such as ball milling. This solvent-free technique has been successfully employed for the synthesis of enamines from propiolic esters and amines, achieving quantitative conversion in minutes without the need for catalysts or bases. nih.gov Applying this to the synthesis of this compound could drastically reduce reaction times and eliminate solvent waste.

Furthermore, the use of water as a green solvent is gaining traction. mdpi.com While enamines can be sensitive to hydrolysis, the development of water-tolerant catalytic systems could enable their synthesis in aqueous media, a significant step forward in green chemistry. The use of supercritical carbon dioxide (sc-CO₂) as a reaction medium also presents an intriguing, environmentally benign alternative to traditional organic solvents. nih.gov

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Solvent-Free Synthesis | Reduced solvent waste, simplified workup, potentially higher yields. |

| Mechanochemistry (Ball Milling) | Rapid reaction times, solvent-free, high conversion rates. |

| Aqueous Synthesis | Environmentally benign solvent, reduced cost and toxicity. |

| Supercritical CO₂ | Non-toxic, non-flammable, easily removable solvent. |

Flow Chemistry and Continuous Processing of Enamine Reactions

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgmasterorganicchemistry.com For the chemistry of this compound, the adoption of flow chemistry could unlock new possibilities.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities in enamine reactions. acs.org For example, the formation of this compound itself could be optimized in a flow system, potentially minimizing the formation of side products. Furthermore, hazardous or unstable intermediates that might be involved in subsequent reactions of the enamine can be generated and consumed in situ, significantly improving the safety of the process. thieme-connect.com

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for optimizing enamine reactions. researchgate.net They allow for rapid screening of reaction conditions and can lead to higher purity, conversion, and selectivity. mdpi.com The integration of in-line analytical techniques, such as FTIR spectroscopy, can provide real-time monitoring and control over the reaction, facilitating rapid optimization and scale-up. nih.gov

A key trend is the "telescoping" of reaction sequences, where multiple synthetic steps are performed in a continuous flow without isolating intermediates. nobelprize.org For instance, the formation of this compound could be the first step in a multi-step flow synthesis, with the enamine being directly channeled into a subsequent reaction, such as an alkylation or a Michael addition.

| Feature of Flow Chemistry | Application to this compound Chemistry |

| Precise Parameter Control | Optimization of enamine formation and subsequent reactions for higher yield and selectivity. |

| Enhanced Safety | In situ generation and consumption of potentially hazardous intermediates. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

| Reaction Telescoping | Integration of enamine formation with subsequent functionalization steps in a continuous process. |

Computational Design and Prediction of Novel Enamine Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational methods can provide deep insights into its structure, stability, and reactivity, guiding the design of new reactions and catalysts.

Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound, allowing for the prediction of reaction pathways, activation energies, and stereoselectivities. nih.govmdpi.comtechnologynetworks.com For example, DFT studies can help in understanding the facial selectivity in reactions with chiral electrophiles, predicting the stereochemical outcome of a reaction before it is even attempted in the lab.

Computational screening of virtual catalyst libraries is another emerging trend. acs.org By calculating a "figure of merit" for a large number of potential catalysts, it is possible to identify promising candidates for a specific transformation involving this compound. This in silico approach can significantly accelerate the discovery of new and more efficient catalysts.

Furthermore, machine learning models are being developed to predict reaction performance with high accuracy. By training on large datasets of known reactions, these models can predict the yield and stereoselectivity of a new reaction, including those involving enamines. This predictive power can guide experimental efforts and reduce the number of trial-and-error experiments required.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Modeling transition states, predicting reaction mechanisms and stereoselectivity. |

| Virtual Catalyst Screening | In silico design and identification of optimal catalysts for enamine reactions. |

| Machine Learning Models | Prediction of reaction yields and stereoselectivities to guide experimental design. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the enamine and its interactions with other molecules. |

Integration of Enamine Chemistry with Other Catalytic Systems

The combination of enamine catalysis with other catalytic modes, known as dual or synergistic catalysis, is a powerful strategy for developing novel and efficient transformations. nih.govnobelprize.org This approach allows for the simultaneous activation of both the nucleophile (the enamine) and the electrophile, opening up new reaction pathways that are not accessible with a single catalyst.

For this compound, this could involve pairing its formation and reaction with transition metal catalysis. For example, a palladium catalyst could activate an allylic substrate, which then reacts with the enamine formed in situ. thieme-connect.com This synergistic approach has been successfully used for the α-allylic alkylation of ketones and aldehydes. thieme-connect.com

Another exciting area is the combination of enamine catalysis with photoredox catalysis. In this scenario, a photocatalyst can generate a reactive radical species from a suitable precursor, which then reacts with the enamine. This has been used for the enantioselective α- and γ-alkylation of aldehydes and enals.

Furthermore, the integration of enamine catalysis with hydrogen-bonding catalysts can enhance reactivity and stereoselectivity. nih.gov A hydrogen-bonding co-catalyst can activate the electrophile, directing the approach of the enamine and leading to higher levels of stereocontrol. mdpi.com

| Dual Catalysis System | Potential Reaction for this compound |

| Enamine/Transition Metal Catalysis | α-allylation, α-vinylation, or other cross-coupling reactions. |

| Enamine/Photoredox Catalysis | Alkylation or other radical-mediated transformations. |

| Enamine/Hydrogen-Bonding Catalysis | Highly stereoselective Michael additions or aldol-type reactions. |

| Enamine/Brønsted Acid Catalysis | Tandem reactions involving activation of electrophiles. |

Bio-Inspired Approaches to Enamine Transformations

Nature has long utilized enamine chemistry in enzymatic reactions with remarkable efficiency and selectivity. technologynetworks.com Class I aldolase (B8822740) enzymes, for instance, employ a lysine (B10760008) residue to form an enamine intermediate with a carbonyl substrate, which then participates in a highly controlled aldol (B89426) reaction. acs.orgtechnologynetworks.com Drawing inspiration from these natural systems is a key trend in the development of new catalytic methods.

The use of small organic molecules that mimic the function of enzymes, known as organocatalysts, is a prime example of a bio-inspired approach. Chiral primary and secondary amines, such as proline and its derivatives, can catalyze a wide range of enantioselective transformations via enamine intermediates. technologynetworks.com These "micro-aldolases" can be used to perform asymmetric reactions with this compound as a potential substrate or product.

The development of artificial enzymes is another exciting frontier. nih.gov By incorporating a catalytic moiety, such as a pyrrolidine (B122466) group, into a protein scaffold, researchers can create a custom-designed enzyme for a specific reaction. nih.gov Such an artificial enzyme could be engineered to perform a highly selective transformation on this compound.

Furthermore, the principles of enzyme catalysis, such as the use of a hydrophobic pocket to shield the reaction from the bulk solvent, can be mimicked in synthetic systems. thieme-connect.com By creating a catalyst with a well-defined three-dimensional structure, it is possible to achieve higher levels of selectivity and efficiency, mirroring the exquisite control observed in nature.

| Bio-Inspired Approach | Relevance to this compound Chemistry |

| Organocatalysis | Use of small chiral amines to catalyze asymmetric reactions involving the enamine. |

| Artificial Enzymes | Design of custom biocatalysts for highly selective transformations. |

| Enzyme Mimics | Development of synthetic catalysts that replicate the structural features of enzymes. |

| Biocatalytic Cascades | Combining multiple enzymatic steps to perform complex transformations in a single pot. |

Q & A

Q. What in vitro models are appropriate for assessing the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.